molecular formula C21H27N3O5 B14025651 6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

Cat. No.: B14025651
M. Wt: 401.5 g/mol
InChI Key: VOPCIGIPVGRLHX-FQECFTEESA-N
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Description

(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[4,3-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bioplastics: Polymers derived from renewable resources with biodegradable properties.

Uniqueness

(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate

InChI

InChI=1S/C21H27N3O5/c1-21(2,3)29-20(26)24-16(11-22)14-27-18-9-10-23(12-17(18)24)19(25)28-13-15-7-5-4-6-8-15/h4-8,16-18H,9-10,12-14H2,1-3H3/t16?,17-,18-/m0/s1

InChI Key

VOPCIGIPVGRLHX-FQECFTEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@@H]2OCC1C#N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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